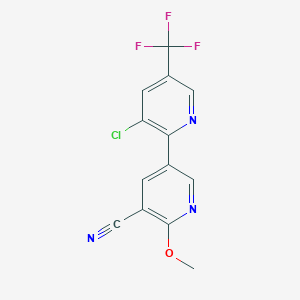

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Descripción general

Descripción

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy, cyano, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine

Actividad Biológica

Overview

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound notable for its unique chemical structure, which includes methoxy, cyano, chloro, and trifluoromethyl groups attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals.

The IUPAC name for this compound is 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile. Its molecular formula is , and it has a molecular weight of 323.66 g/mol. The distinct functional groups contribute to its reactivity and biological interactions.

Biological Activity

Antiparasitic Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antiparasitic properties. For instance, studies indicate that modifications in the pyridine structure can enhance activity against parasites like Plasmodium falciparum. Although specific data for this compound is limited, related compounds have shown promising results with effective concentrations (EC50) in the nanomolar range, suggesting potential for further exploration in antiparasitic drug development .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar pyridine derivatives have been reported to inhibit cancer cell proliferation across various types, including breast and liver cancers. For example, compounds with a similar scaffold have demonstrated apoptosis-inducing activities and enhanced caspase activity in cancer cell lines at low micromolar concentrations . This suggests that this compound could be evaluated for anticancer efficacy.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of this compound.

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. A common method includes the reaction of 2-chloro-5-trifluoromethylpyridine with methoxymalononitrile under basic conditions, which yields the target compound with high purity .

Structure-Activity Relationship

The incorporation of different substituents can significantly affect the biological activity. For instance:

| Substituent Type | Impact on Activity |

|---|---|

| Methoxy Group | Enhances solubility and stability |

| Trifluoromethyl Group | Increases potency against certain targets |

| Cyano Group | Affects interaction with biological targets |

Research indicates that modifications to the pyridine ring can lead to variations in metabolic stability and bioactivity, highlighting the importance of careful design in drug development .

Case Studies

- Antiparasitic Activity : In vitro studies on related pyridine derivatives showed EC50 values as low as 0.010 μM against P. falciparum, indicating high potency .

- Anticancer Studies : Compounds similar to this compound have been tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell growth at concentrations around 1 μM .

Propiedades

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3N3O/c1-21-12-7(4-18)2-8(5-20-12)11-10(14)3-9(6-19-11)13(15,16)17/h2-3,5-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGKWOSWIVXQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.